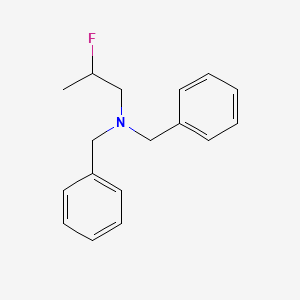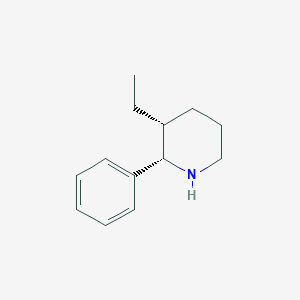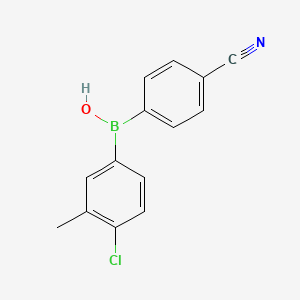
2-Hexadecyl-2-octadecyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexadecyl-2-octadecyloxirane is a chemical compound known for its unique structure and properties It belongs to the class of oxiranes, which are three-membered cyclic ethers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadecyl-2-octadecyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of hexadecene and octadecene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexadecyl-2-octadecyloxirane undergoes several types of chemical reactions, including:
Ring-Opening Reactions: These are the most common reactions for oxiranes. They can be catalyzed by acids, bases, or nucleophiles, leading to the formation of various products.
Oxidation and Reduction: The compound can be oxidized to form diols or reduced to form alcohols.
Substitution Reactions: Nucleophilic substitution can occur at the oxirane ring, leading to the formation of functionalized derivatives.
Common Reagents and Conditions
Acids and Bases: Sulfuric acid, hydrochloric acid, and sodium hydroxide are commonly used to catalyze ring-opening reactions.
Nucleophiles: Water, alcohols, and amines are typical nucleophiles that react with the oxirane ring.
Oxidizing Agents: Potassium permanganate and osmium tetroxide are used for oxidation reactions.
Major Products Formed
Diols: Formed through the oxidation of the oxirane ring.
Alcohols: Resulting from the
Propriétés
Numéro CAS |
922163-94-8 |
|---|---|
Formule moléculaire |
C36H72O |
Poids moléculaire |
521.0 g/mol |
Nom IUPAC |
2-hexadecyl-2-octadecyloxirane |
InChI |
InChI=1S/C36H72O/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36(35-37-36)33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3 |
Clé InChI |
UBGIZNINCBQODC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC1(CO1)CCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198849.png)


![2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine](/img/structure/B14198892.png)
![{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid](/img/structure/B14198900.png)

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclohexylurea](/img/structure/B14198912.png)


![3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane](/img/structure/B14198933.png)




